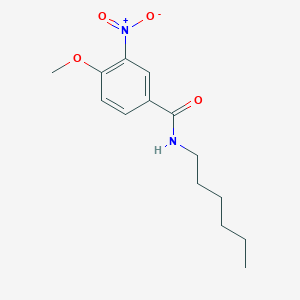

N-hexyl-4-methoxy-3-nitrobenzamide

Description

N-Hexyl-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position, a methoxy group at the 4-position of the benzene ring, and a hexyl chain attached to the amide nitrogen.

Properties

Molecular Formula |

C14H20N2O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

N-hexyl-4-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C14H20N2O4/c1-3-4-5-6-9-15-14(17)11-7-8-13(20-2)12(10-11)16(18)19/h7-8,10H,3-6,9H2,1-2H3,(H,15,17) |

InChI Key |

QABWYXJCXYRRPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of 4-Methoxybenzaldehyde

The nitration of 4-methoxybenzaldehyde introduces a nitro group at position 3, leveraging the methoxy group’s ortho/para-directing properties. Fuming nitric acid in chloroform at -20°C to -10°C achieves this transformation with minimal isomer formation. The reaction equation is as follows:

Key Parameters :

Oxidation to 3-Nitro-4-Methoxybenzoic Acid

The aldehyde group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) under basic conditions. For example, a 15% aqueous KMnO₄ solution at room temperature converts 3-nitro-4-methoxybenzaldehyde to the corresponding benzoic acid:

Optimization Insights :

Amidation with Hexylamine

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) and subsequently reacted with hexylamine. The reaction proceeds via nucleophilic acyl substitution:

Reaction Conditions :

Direct Nitration of 4-Methoxybenzoic Acid and Subsequent Amide Formation

Nitration of 4-Methoxybenzoic Acid

Direct nitration of 4-methoxybenzoic acid avoids the oxidation step, potentially streamlining synthesis. Nitration occurs at position 3 due to the methoxy group’s directing influence, despite the deactivating effect of the carboxylic acid. Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieve this transformation:

Challenges :

-

Reactivity : Carboxylic acid’s electron-withdrawing effect reduces nitration efficiency.

-

Yield : ~60–70% due to competing side reactions.

Amide Formation via Coupling Agents

The carboxylic acid is coupled with hexylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Advantages :

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Benzaldehyde) | Route 2 (Benzoic Acid) |

|---|---|---|

| Steps | 3 (Nitration, Oxidation, Amidation) | 2 (Nitration, Amidation) |

| Overall Yield | ~60% | ~55% |

| Isomer Content | 0.5–2% after purification | 1–3% after purification |

| Scalability | Moderate (requires cryogenic conditions) | High (room-temperature nitration) |

| Purification Complexity | High (chromatography) | Moderate (recrystallization) |

Route 1 offers better regioselectivity but demands stringent temperature control. Route 2 simplifies the process but struggles with lower yields due to the carboxylic acid’s reduced reactivity.

Optimization of Reaction Conditions

Nitration Efficiency

Amidation Catalysis

-

Acyl Chloride Method : Higher yields but requires anhydrous conditions.

-

Coupling Agents : EDC/HOBt reduces racemization and is preferable for heat-sensitive compounds.

Purification and Characterization

Recrystallization

Crude product is recrystallized from isopropanol-water (5:1) to reduce isomer content to <1%.

Chemical Reactions Analysis

N-hexyl-4-methoxy-3-nitrobenzamide undergoes several reactions:

Reduction: Reduction of the nitro group to an amino group using reducing agents.

Substitution: Substitution reactions at the benzamide nitrogen or the hexyl group.

Oxidation: Oxidation of the amine group to form an imine or amide.

Common reagents and conditions:

Reduction: Sodium borohydride (NaBH), ethanol.

Substitution: Acid chlorides, amines, or alkyl halides.

Oxidation: Oxidizing agents like chromic acid (HCrO).

Major products:

- Reduction: N-hexyl-4-methoxy-3-aminobenzamide.

- Substitution: Various N-substituted derivatives.

- Oxidation: N-hexyl-4-methoxy-3-iminobenzamide.

Scientific Research Applications

N-hexyl-4-methoxy-3-nitrobenzamide finds applications in:

Medicinal Chemistry: As a potential drug candidate due to its unique structure.

Biological Research: Studying its interactions with enzymes and receptors.

Industry: Used as a precursor in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action is not fully elucidated. it likely involves interactions with cellular targets, affecting processes such as enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions of nitro and methoxy groups on the benzene ring significantly alter electronic properties:

- Methoxy group (4-position) : An electron-donating group that can increase solubility in polar solvents and influence hydrogen-bonding interactions.

Key analogs for comparison :

3-Hydroxy-4-Methoxy-N,N-Dimethylbenzamide (3j) :

- Replaces the nitro group with a hydroxyl group at the 3-position.

- Lacks the hexyl chain (dimethylamide instead).

- The hydroxyl group increases polarity but reduces stability compared to nitro.

N,N-Dimethyl-4-Nitrobenzamide (3p) :

- Nitro group at the 4-position (vs. 3-position in the target compound).

- Dimethylamide substituent results in lower lipophilicity than the hexyl chain.

Alkyl Chain Modifications

The hexyl chain in N-hexyl-4-methoxy-3-nitrobenzamide contributes to lipophilicity, which affects membrane permeability and bioavailability. Comparisons include:

- 4-N-Hexylbenzylamine :

- Contains a hexyl chain but lacks nitro and methoxy groups.

- Classified as low hazard, though toxicological data are incomplete.

- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide :

- Features a hexyloxy group and sulfone moiety, enhancing solubility but introducing steric hindrance.

Physicochemical Properties (Hypothetical Table)

| Compound | Nitro Position | Methoxy Position | Alkyl Chain | LogP* (Predicted) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| This compound | 3 | 4 | Hexyl | ~3.5 | Moderate |

| 3j | - | 4 | Dimethyl | ~1.2 | High |

| 3p | 4 | - | Dimethyl | ~2.0 | Moderate |

*LogP: Octanol-water partition coefficient (estimated via substituent contributions).

Biological Activity

N-hexyl-4-methoxy-3-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Hexyl Group : Enhances lipophilicity, facilitating membrane penetration.

- Methoxy Group : Contributes to the compound's electronic properties.

- Nitro Group : Can undergo reduction to form reactive intermediates.

The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The nitro group may be reduced within biological systems, leading to the formation of reactive intermediates that can affect cellular components and pathways. This interaction is believed to play a role in its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated that the compound effectively inhibits the growth of various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes due to its lipophilic nature, which allows it to integrate into lipid bilayers.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has shown effectiveness against several cancer cell lines, including those from breast cancer and lymphoma origins. The compound appears to exert its effects by inducing apoptosis in cancer cells, likely through the activation of caspase pathways .

Case Studies

- Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, this compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at relatively low concentrations.

- Lymphoma Models : Another study reported that this compound inhibited cell proliferation in lymphoma cells, suggesting its potential as a therapeutic agent in hematological malignancies .

Comparative Biological Activity Table

Q & A

Q. What are the standard synthetic routes for N-hexyl-4-methoxy-3-nitrobenzamide, and how do reaction parameters influence yield?

this compound is typically synthesized via coupling reactions between a nitro-substituted benzoic acid derivative and a hexylamine group. A common method involves activating the carboxylic acid using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low temperatures (-50°C) to minimize side reactions . Solvent choice (e.g., dichloromethane or DMF) and reaction time (12–24 hours) are critical for achieving >70% yields. Temperature control during amide bond formation is essential to prevent decomposition of the nitro group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the presence of the hexyl chain (δ 0.8–1.5 ppm for CH3 and CH2 groups) and methoxy substituent (δ ~3.8 ppm). Nitro groups induce deshielding in adjacent aromatic protons .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z ~307).

- UV-Vis Spectroscopy : The nitro group absorbs strongly at ~260–280 nm, useful for quantifying purity .

Q. How do researchers ensure purity during synthesis, and what analytical methods are used?

Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. HPLC with a C18 column and acetonitrile/water mobile phase is standard for assessing purity (>95%). Residual solvents are quantified via gas chromatography (GC) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

Contradictions often arise from rotational isomers or impurities. Strategies include:

- Variable Temperature NMR : To observe coalescence of split peaks caused by hindered rotation around the amide bond .

- 2D NMR (COSY, HSQC) : To assign overlapping aromatic signals and confirm connectivity between the nitro, methoxy, and hexyl groups .

- Comparative Analysis : Cross-referencing with structurally similar benzamides (e.g., N-cyclohexyl-4-methoxybenzamide) to identify characteristic shifts .

Q. What experimental designs optimize bioactivity studies for this compound?

For antimicrobial or anticancer assays:

- Dose-Response Curves : Test concentrations from 1–100 µM using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) .

- Synergy Studies : Combine with known inhibitors (e.g., paclitaxel) to assess additive effects. Statistical significance is determined via ANOVA with post-hoc tests (p < 0.05) .

- Mechanistic Probes : Use fluorescence-based assays to monitor cellular uptake (e.g., confocal microscopy with FITC tagging) .

Q. How do solvent polarity and pH affect the stability of this compound in biological assays?

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may destabilize the nitro group. Pre-formulate with cyclodextrins or liposomes for aqueous compatibility .

- pH Stability : The compound is stable at pH 5–7.4 (physiological range) but hydrolyzes in alkaline conditions (pH > 9). Monitor degradation via HPLC at varying pH levels (2.7–10.1) .

Q. What computational methods predict the binding affinity of this compound to target proteins?

- Molecular Docking : Use software like AutoDock Vina with crystal structures from the PDB (e.g., 3HKC for kinase targets). Focus on hydrophobic interactions between the hexyl chain and protein pockets .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Calculate binding free energies via MM-PBSA .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

- Quality Control : Standardize synthesis protocols (e.g., strict temperature control during nitro group introduction) .

- Bioassay Replicates : Perform triplicate experiments with independent compound batches. Report data as mean ± SEM .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) to identify trends .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity results?

- Re-evaluate Force Fields : Adjust parameters for nitro group partial charges in simulations .

- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions not predicted by docking .

Methodological Best Practices

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

- Variation Points : Modify the hexyl chain length, methoxy position, or nitro substituents.

- High-Throughput Screening : Use automated synthesis platforms to generate 50–100 derivatives. Test in parallel against multiple cell lines .

- Data Integration : Combine SAR data with QSAR models to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.